6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester

Description

Systematic IUPAC Nomenclature and Structural Formula

The compound 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, which provides a standardized method for naming chemical compounds. The systematic IUPAC name for this compound is methyl 6-chloro-4-nitropyridine-2-carboxylate. This name can be deconstructed into several components that describe the structure of the molecule:

- "Methyl" indicates the presence of a methyl group (CH₃) attached to the carboxylate functionality

- "6-chloro" denotes a chlorine atom at position 6 of the pyridine ring

- "4-nitro" indicates a nitro group (NO₂) at position 4 of the pyridine ring

- "Pyridine" represents the parent heterocyclic aromatic ring containing one nitrogen atom

- "2-carboxylate" signifies a carboxylate group at position 2 of the pyridine ring

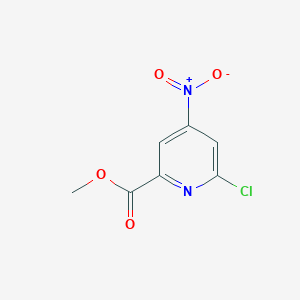

The structural formula of this compound features a pyridine ring with three substituents: a chlorine atom, a nitro group, and a methyl carboxylate group. The nitrogen atom in the pyridine ring is positioned as the reference point for numbering the carbon atoms in the ring, with numbering proceeding clockwise around the ring.

Table 1: Structural and Physical Properties of Methyl 6-chloro-4-nitropyridine-2-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅ClN₂O₄ |

| Molecular Weight | 216.58 g/mol |

| Computed by PubChem 2.1 | (PubChem release 2021.05.07) |

| SMILES Notation | COC(=O)C1=NC(=CC(=C1)N+[O-])Cl |

| InChI | InChI=1S/C7H5ClN2O4/c1-14-7(11)5-2-4(10(12)13)3-6(8)9-5/h2-3H,1H3 |

| InChIKey | SLSQPCUSVSYWQA-UHFFFAOYSA-N |

| Physical State | Solid |

The structural formula illustrates a planar pyridine ring with a chlorine atom at position 6, a nitro group at position 4, and a methyl carboxylate group at position 2. The nitro group consists of a nitrogen atom double-bonded to one oxygen atom and single-bonded to another oxygen atom, carrying a negative charge. The methyl carboxylate group consists of a carbonyl group connected to both the pyridine ring and a methoxy group.

CAS Registry Number and Alternative Designations

The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance described in scientific literature. The CAS Registry Number for this compound is 1206249-53-7. This identifier serves as a standardized international reference that ensures precise identification of the compound regardless of naming conventions or language barriers.

The compound is also known by several alternative designations and synonyms, which are listed in the table below:

Table 2: Alternative Designations for Methyl 6-chloro-4-nitropyridine-2-carboxylate

| Alternative Designation | Type |

|---|---|

| Methyl 6-chloro-4-nitropicolinate | Common name |

| This compound | Systematic name variant |

| MFCD14582082 | MDL number |

| Methyl 6-chloro-4-nitropyridine-2-carboxylate | IUPAC name |

These alternative designations reflect different naming conventions and identification systems used in various chemical databases and literature. The name "Methyl 6-chloro-4-nitropicolinate" incorporates the term "picolinate," which refers to derivatives of picolinic acid (pyridine-2-carboxylic acid). The designation "MFCD14582082" is a unique identifier in the MDL Information Systems database, which is commonly used in chemical inventory systems.

Structural Relationship to Pyridine Carboxylate Derivatives

Methyl 6-chloro-4-nitropyridine-2-carboxylate belongs to the broader family of pyridine carboxylate derivatives, which share the common structural feature of a pyridine ring with a carboxylate group. The parent compound in this family is pyridine-2-carboxylic acid, also known as picolinic acid.

The structural relationships between methyl 6-chloro-4-nitropyridine-2-carboxylate and other pyridine carboxylate derivatives can be understood by examining the position and nature of substituents on the pyridine ring:

Table 3: Comparison with Related Pyridine Carboxylate Derivatives

The positioning of substituents on the pyridine ring significantly influences the chemical properties and reactivity of these compounds. For instance, the presence of the electron-withdrawing nitro group at position 4 in methyl 6-chloro-4-nitropyridine-2-carboxylate enhances the electrophilicity of the pyridine ring, particularly at positions 3 and 5, making these positions more susceptible to nucleophilic attack.

The methyl ester group at position 2 makes this compound readily convertible to other derivatives through various chemical transformations, such as hydrolysis to form the corresponding carboxylic acid (6-chloro-4-nitropyridine-2-carboxylic acid). Similarly, the chlorine atom at position 6 provides a reactive site for nucleophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Properties

IUPAC Name |

methyl 6-chloro-4-nitropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-14-7(11)5-2-4(10(12)13)3-6(8)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSQPCUSVSYWQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 6-Chloropyridine-2-carboxylic Acid Methyl Ester

The most common synthetic route to 6-chloro-4-nitro-pyridine-2-carboxylic acid methyl ester involves the nitration of 6-chloropyridine-2-carboxylic acid methyl ester. This process introduces the nitro group at the 4-position of the pyridine ring.

-

- Nitrating agents: A mixture of concentrated nitric acid and sulfuric acid.

- Temperature control: The reaction temperature is carefully maintained (often below 10°C) to avoid over-nitration and decomposition.

- Solvent: Typically, the reaction is performed in an acidic medium without additional solvents.

-

- Electrophilic aromatic substitution where the nitronium ion (NO2+) generated in situ attacks the pyridine ring at the 4-position, favored by the electron-withdrawing chloro substituent at position 6 and the ester at position 2.

-

- Selective formation of this compound with moderate to good yields.

-

- Continuous flow reactors are employed to improve control over reaction parameters, enhance safety, and increase yield.

- Automated reagent addition and real-time monitoring optimize the nitration process, reducing side reactions and impurities.

Esterification and Precursor Preparation

The methyl ester functional group at position 2 is typically introduced via esterification of the corresponding carboxylic acid or prepared as a precursor before nitration.

-

- Starting from 6-chloropyridine-2-carboxylic acid, methylation is performed using methanol in the presence of acid catalysts (e.g., sulfuric acid or hydrochloric acid) under reflux.

- Alternatively, the acid chloride derivative (6-chloropyridine-2-carbonyl chloride) can be reacted with methanol to form the methyl ester.

-

- The ester product is purified by extraction, washing with sodium bicarbonate to remove residual acid, drying over anhydrous magnesium sulfate, and solvent removal under reduced pressure.

- Further purification may involve column chromatography on silica gel using ethyl acetate/dichloromethane mixtures.

Alternative Synthetic Routes via Acyl Chloride Intermediates

A related approach involves the preparation of acyl chloride intermediates from the methyl ester or carboxylic acid, which then undergo further functionalization.

- Procedure:

- Conversion of 6-(methoxycarbonyl)pyridine-2-carboxylic acid to its acyl chloride using thionyl chloride (SOCl2) under inert atmosphere.

- Subsequent reaction of the acyl chloride with nucleophilic amines or other reagents to form derivatives.

- While this method is more commonly applied to synthesize amide derivatives, it exemplifies the utility of acyl chlorides as key intermediates in pyridine chemistry.

Reaction Analysis and Optimization

-

- Techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-visible (UV-vis) spectroscopy are employed to characterize intermediates and final products.

- These analyses confirm substitution patterns and purity.

-

- Industrial nitration methods using continuous flow technology report higher yields and better reproducibility compared to batch processes.

- Side reactions, such as over-nitration or hydrolysis of the ester, are minimized by precise temperature and reagent control.

Summary Data Table of Preparation Methods

Research Findings and Notes

- The nitration step is the critical stage requiring careful temperature and reagent control to prevent side reactions.

- Continuous flow reactors represent a significant advancement in industrial synthesis, offering enhanced safety and scalability.

- The methyl ester group is stable under nitration conditions, allowing for direct nitration of the methyl ester without prior protection.

- The chloro substituent at position 6 directs nitration to the 4-position due to electronic effects.

- Purification techniques such as silica gel chromatography are essential for isolating the target compound in high purity.

- Analytical characterization confirms the substitution pattern and functional group integrity, supporting the synthetic route's reliability.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form a nitrate ester.

Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 6-chloro-4-aminopyridine-2-carboxylic acid methyl ester.

Substitution: The chloro group can be substituted with other functional groups, such as an alkyl or aryl group, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Iron powder and hydrochloric acid (Fe/HCl) or hydrogenation over a palladium catalyst.

Substitution: Alkyl halides in the presence of a base, such as sodium hydride (NaH).

Major Products Formed:

Oxidation: this compound nitrate.

Reduction: 6-Chloro-4-aminopyridine-2-carboxylic acid methyl ester.

Substitution: Various alkyl or aryl substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research

Recent studies have identified derivatives of 6-chloro-4-nitro-pyridine as potential anticancer agents. For instance, modifications to the pyridine structure have been explored to enhance binding affinity to cancer targets, such as BCL6, a protein implicated in various cancers. The optimization of these compounds often involves structure-based design approaches to improve their efficacy and selectivity against cancer cells .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes involved in cancer progression. For example, certain derivatives have shown promising results in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism and can influence the pharmacokinetics of anticancer drugs .

Agrochemical Applications

Herbicidal Properties

6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester has been studied for its herbicidal activity. Research indicates that compounds within this chemical class exhibit significant herbicidal properties against a variety of weeds. These compounds can be applied post-emergence to control unwanted vegetation in crops like corn and rice, showcasing their utility in agricultural settings .

Pesticide Development

The compound serves as a precursor or intermediate in the synthesis of more complex agrochemicals designed for pest control. Its derivatives are being developed to target specific pests while minimizing environmental impact, thus aligning with sustainable agricultural practices .

Synthetic Organic Chemistry

Intermediate in Synthesis

this compound is frequently used as an intermediate in the synthesis of various organic compounds. Its reactivity allows for the introduction of different functional groups, making it a valuable building block in organic synthesis .

Case Study: Synthesis of Novel Compounds

One notable application is its use in synthesizing new classes of pharmaceuticals through coupling reactions with amines or other nucleophiles. This method allows for the creation of complex molecular architectures that can exhibit enhanced biological activity compared to simpler structures .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester exerts its effects depends on its specific application. For example, in medicinal chemistry, the nitro group can act as an electrophile, interacting with nucleophilic sites in biological molecules. The compound may also undergo metabolic activation to form reactive intermediates that can modulate biological pathways.

Molecular Targets and Pathways Involved:

Anti-inflammatory: Inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins.

Anticancer: Induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

Comparison with Similar Compounds

Ethyl 6-Chloro-4-methylpyridine-2-carboxylate

- Structure : Differs in substituents (methyl instead of nitro) and ester group (ethyl vs. methyl).

- The absence of a nitro group reduces electrophilicity, making it less reactive in nucleophilic substitution reactions .

- Applications : Used as an intermediate in organic synthesis, particularly for pharmaceuticals requiring modulated solubility profiles .

Ethyl 2-Chloro-6-methylpyridine-4-carboxylate (CAS 3998-88-7)

- Structure : Chloro and methyl groups at positions 2 and 6, respectively, with an ethyl ester at position 3.

- Key Properties: The positional isomerism (Cl at position 2 vs. 6 in the target compound) alters electronic distribution, affecting binding affinity in coordination chemistry or drug-receptor interactions . Molecular formula (C₉H₁₀ClNO₂) is lighter than the target compound (C₇H₅ClN₂O₄), suggesting differences in stability and solubility .

6-Chloro-4-azaindole-2-carboxylic acid ethyl ester (CAS 1594694-75-3)

- Structure : Replaces the pyridine ring with an azaindole system (fused pyrrole-pyridine ring), introducing an additional nitrogen atom.

- Molecular formula (C₁₀H₉ClN₂O₂) differs significantly due to the azaindole core, leading to distinct pharmacokinetic profiles .

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8)

- Structure : Pyrimidine ring (two nitrogen atoms) instead of pyridine, with Cl and methyl groups.

- Absence of an ester group reduces metabolic instability but limits prodrug applications .

Comparative Data Table

Key Findings and Implications

Substituent Effects : The nitro group in the target compound increases electrophilicity, making it suitable for reactions like nucleophilic aromatic substitution, whereas chloro and methyl groups modulate steric and electronic properties .

Ester Group Variability : Methyl esters (target compound) hydrolyze faster than ethyl esters, impacting metabolic stability in drug design .

Heterocyclic Core : Pyridine derivatives (target) vs. azaindoles (CAS 1594694-75-3) or pyrimidines (CAS 89581-58-8) dictate solubility, binding modes, and toxicity profiles .

Biological Activity

6-Chloro-4-nitro-pyridine-2-carboxylic acid methyl ester (C7H5ClN2O4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and potential therapeutic applications, supported by case studies and research findings.

- Molecular Formula : C7H5ClN2O4

- Molecular Weight : 202.57 g/mol

- Structure : The compound features a pyridine ring with chloro and nitro substituents, which are crucial for its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In various studies, it has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

These values indicate that the compound is particularly effective against Bacillus subtilis, showing the potential for use in treating infections caused by this bacterium .

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. Studies have shown that it can inhibit the growth of various fungal strains, including Candida albicans.

Antifungal Efficacy

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 50 |

| Aspergillus niger | 100 |

The compound's effectiveness against Candida albicans suggests its potential use in antifungal therapies .

The biological activity of this compound is attributed to its ability to interfere with bacterial cell wall synthesis and disrupt fungal cell membranes. The presence of electron-withdrawing groups such as chlorine and nitro enhances its reactivity and interaction with microbial targets .

Case Studies

-

Case Study on Antibacterial Effectiveness :

A study conducted on the antibacterial effects of various pyridine derivatives included this compound. It was found to significantly reduce the growth of Staphylococcus aureus in vitro, demonstrating a clear dose-response relationship. -

Fungal Inhibition Study :

Another research focused on the antifungal properties of this compound revealed that it effectively inhibited Candida albicans at concentrations lower than many traditional antifungals, suggesting a promising alternative for treatment-resistant strains .

Q & A

Q. What are the common synthetic routes for 6-chloro-4-nitro-pyridine-2-carboxylic acid methyl ester?

The compound can be synthesized via regioselective nitration of 6-chloro-pyridine-2-carboxylic acid methyl ester. The methyl ester and chloro groups direct nitration to the 4-position under mixed acid conditions (HNO₃/H₂SO₄). Purification involves column chromatography (n-Hex:EtOAc) or recrystallization .

Q. How is the structure of this compound confirmed experimentally?

Use ¹H/¹³C NMR to verify substituent positions (e.g., nitro group at C4, ester at C2). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated exact mass: 230.0234). X-ray crystallography may resolve regiochemistry ambiguities .

Q. What are the solubility properties in common laboratory solvents?

The compound is moderately polar due to the nitro and ester groups. It dissolves in dichloromethane (DCM), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) but is less soluble in hexane. Solubility data should be validated experimentally for specific reaction conditions .

Q. How should this compound be stored to ensure stability?

Store in anhydrous conditions at 2–8°C under inert gas (N₂/Ar). The nitro group may decompose under prolonged UV exposure, so amber vials are recommended. Monitor purity via HPLC periodically .

Advanced Research Questions

Q. How to achieve regioselective nitration at the 4-position of the pyridine ring?

The methyl ester (meta-directing) and chloro (ortho/para-directing) groups synergistically favor nitration at C4. Computational modeling (DFT) predicts electrophilic aromatic substitution reactivity. Experimentally, use low temperatures (0–5°C) to minimize byproducts like C3-nitrated isomers .

Q. What analytical methods differentiate between nitration byproducts (e.g., C3 vs. C4 isomers)?

LC-MS/MS with a C18 column (MeCN:H₂O gradient) separates isomers. NOESY NMR can identify spatial proximity between nitro and adjacent protons. Compare retention times and fragmentation patterns with synthetic standards .

Q. How to optimize reaction yields in large-scale synthesis?

Use design of experiments (DoE) to test variables: nitric acid concentration (65–90%), reaction time (2–24 h), and catalyst (e.g., FeCl₃). Pilot studies show 70% yield at 10°C with 85% HNO₃. Scale-up requires efficient cooling to manage exothermicity .

Q. What strategies mitigate decomposition during purification?

Avoid silica gel with basic additives; use neutral alumina for column chromatography. Alternatively, employ recrystallization in ethyl acetate/hexane. For heat-sensitive batches, use centrifugal partition chromatography .

Q. How to introduce additional functional groups (e.g., amines) without ester hydrolysis?

Protect the nitro group via hydrogenation to an amine intermediate before functionalization. Alternatively, use Pd-catalyzed cross-coupling (Suzuki/Miyaura) with aryl boronic acids under mild conditions (pH 7–8, 50°C) .

Q. What computational tools predict reactivity for further derivatization?

DFT calculations (Gaussian, ORCA) model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Molecular docking (AutoDock) assesses steric effects for pharmacophore design. Validate predictions with kinetic studies (e.g., Hammett plots) .

Data Contradictions and Troubleshooting

- Discrepancies in reported melting points : Variations arise from polymorphic forms. Characterize batches via DSC and PXRD.

- Unexpected byproducts in nitration : Trace metal impurities (e.g., Fe³⁺) may catalyze side reactions. Pre-treat reagents with chelating resins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.